molecular formula C14H12N2O2 B2972646 N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1258756-83-0

N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2972646
CAS No.: 1258756-83-0
M. Wt: 240.262
InChI Key: CZOVPHFISZPZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide is an organic compound that features a naphthalene ring, a cyanomethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide typically involves the reaction of 2-naphthol with chloroacetonitrile to form 2-(naphthalen-2-yloxy)acetonitrile. This intermediate is then reacted with an amine to yield the final product, this compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods can utilize microreactor systems to ensure precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted acetamides .

Scientific Research Applications

N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives and acetamides, such as:

Uniqueness

N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of both a cyanomethyl group and a naphthalene ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and reactivity compared to other similar compounds .

Properties

IUPAC Name

N-(cyanomethyl)-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-7-8-16-14(17)10-18-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,8,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOVPHFISZPZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.